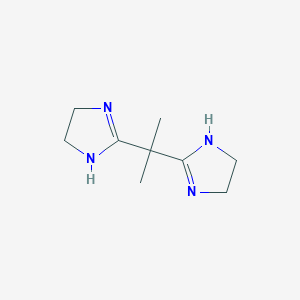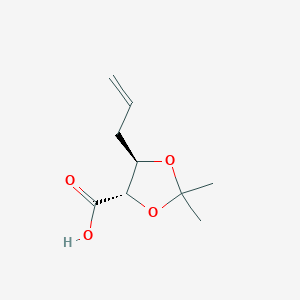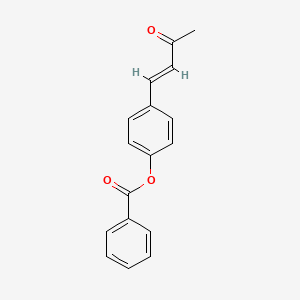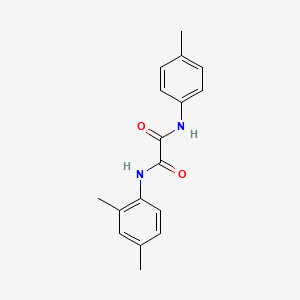
2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) is a heterocyclic compound that features two imidazole rings connected by a propane-2,2-diyl bridge. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propane-2,2-diyl bis(amine) with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate Schiff bases, which then cyclize to form the imidazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: Reduction of the imidazole rings can lead to the formation of dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides, aryl halides, or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Industry: It is used in the production of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) involves its interaction with molecular targets, such as enzymes or receptors. The imidazole rings can coordinate with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 2,2’- (1H-Imidazole-4,5-diyl)di-1,4,5,6-tetrahydropyrimidine
- 5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde)
Uniqueness
2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various molecular targets. Its dual imidazole rings provide multiple sites for functionalization, making it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
821005-11-2 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H16N4/c1-9(2,7-10-3-4-11-7)8-12-5-6-13-8/h3-6H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
RDXGDIIZBHXIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NCCN1)C2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)

![2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane)](/img/structure/B12529960.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
![(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B12529962.png)
![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12529969.png)

![1-Methoxy-3-[4-[2-[4-(3-methoxyphenyl)phenyl]propan-2-yl]phenyl]benzene](/img/structure/B12529982.png)
![2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12529983.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-phenyl-4H-pyran-4-one](/img/structure/B12529990.png)
![Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529994.png)


